molecular formula C18H22NO+ B14156406 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium CAS No. 300839-41-2

2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium

Cat. No.: B14156406
CAS No.: 300839-41-2
M. Wt: 268.4 g/mol
InChI Key: RDERGCPTQNTOMA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium is a chemical compound with the molecular formula C18H22BrNO. It is known for its unique structure, which includes a pyridinium core substituted with dimethyl and trimethylphenyl groups. This compound is often used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium typically involves the reaction of 2,3-dimethylpyridine with 2-oxo-2-(2,4,6-trimethylphenyl)ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
  • 2-Methyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
  • 1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium

Uniqueness

2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

300839-41-2

Molecular Formula

C18H22NO+

Molecular Weight

268.4 g/mol

IUPAC Name

2-(2,3-dimethylpyridin-1-ium-1-yl)-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C18H22NO/c1-12-9-14(3)18(15(4)10-12)17(20)11-19-8-6-7-13(2)16(19)5/h6-10H,11H2,1-5H3/q+1

InChI Key

RDERGCPTQNTOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=CC=C1)CC(=O)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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